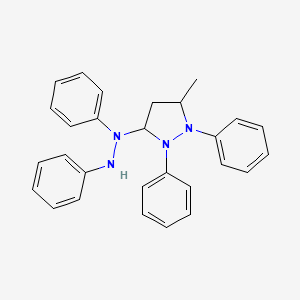
3-(1,2-Diphenylhydrazinyl)-5-methyl-1,2-diphenylpyrazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-Diphenylhydrazin-1-yl)-5-methyl-1,2-diphenylpyrazolidine is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a pyrazolidine ring
Preparation Methods
The synthesis of 3-(1,2-diphenylhydrazin-1-yl)-5-methyl-1,2-diphenylpyrazolidine typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(1,2-Diphenylhydrazin-1-yl)-5-methyl-1,2-diphenylpyrazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, leading to the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(1,2-Diphenylhydrazin-1-yl)-5-methyl-1,2-diphenylpyrazolidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,2-diphenylhydrazin-1-yl)-5-methyl-1,2-diphenylpyrazolidine involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects.
Comparison with Similar Compounds
3-(1,2-Diphenylhydrazin-1-yl)-5-methyl-1,2-diphenylpyrazolidine can be compared with similar compounds such as:
2,2-Diphenyl-1-picrylhydrazyl: Known for its use in antioxidant assays.
1,1-Diphenyl-2-picrylhydrazine: Used in various chemical reactions and studies.
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: Known for its structural properties and hydrogen bonding. The uniqueness of 3-(1,2-diphenylhydrazin-1-yl)-5-methyl-1,2-diphenylpyrazolidine lies in its specific structure, which imparts distinct reactivity and interaction capabilities compared to these similar compounds.
Properties
Molecular Formula |
C28H28N4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(5-methyl-1,2-diphenylpyrazolidin-3-yl)-1,2-diphenylhydrazine |
InChI |
InChI=1S/C28H28N4/c1-23-22-28(30(25-16-8-3-9-17-25)29-24-14-6-2-7-15-24)32(27-20-12-5-13-21-27)31(23)26-18-10-4-11-19-26/h2-21,23,28-29H,22H2,1H3 |
InChI Key |
HJMYOEFFGHWXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(N1C2=CC=CC=C2)C3=CC=CC=C3)N(C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-phenylglycinamide](/img/structure/B12472845.png)
![N-(4-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472853.png)
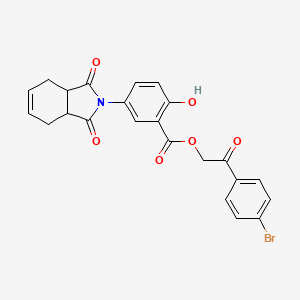
![N-(2-Methylphenyl)-2-[N-(4-phenoxyphenyl)methanesulfonamido]propanamide](/img/structure/B12472872.png)
![5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B12472875.png)
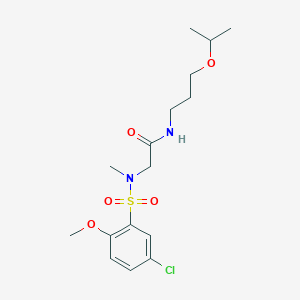
![ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate](/img/structure/B12472883.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B12472904.png)
![4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B12472908.png)
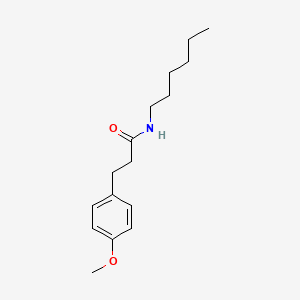
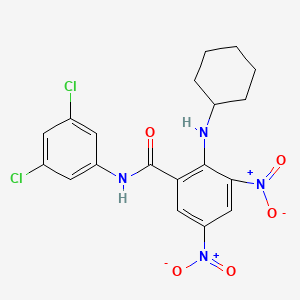
![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B12472922.png)
